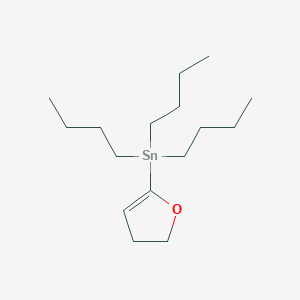
Tributyl(4,5-dihydrofuran-2-yl)stannane
Cat. No. B175708
Key on ui cas rn:
125769-77-9
M. Wt: 359.1 g/mol
InChI Key: QTYBKWIPVOTUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08012988B2
Procedure details


A solution of 2,3-dihydrofuran (10.7 mL, 141 mmol) in anhyd THF (80 mL) was cooled to −60° C. A solution of t-BuLi (1.7 M in pentane, 100 mL, 170 mmol) was added dropwise. The yellow solution was stirred at −60° C. for 10 min then at 0° C. for 50 min. The reaction mixture was cooled down to −60° C. and Bu3SnCl (52.7 mL, 185 mmol) was added dropwise to give a colorless solution that was stirred at 0° C. for 90 min. Sat. aq NH4Cl was added dropwise and the reaction mixture was extracted with Et2O. The aqueous phase was further extracted with Et2O and the combined organic phases were dried (Na2SO4), filtered and concentrated in vacuo. The crude residue was distilled under 24 mbar vacuum at 150° C. and the residue was distilled again under 22 mbar vacuum at 154° C. to yield the title compound (55 g, 100%) as a light yellow liquid.



Name
Bu3SnCl
Quantity
52.7 mL
Type
reactant
Reaction Step Three


Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH2:3][CH2:2]1.[Li]C(C)(C)C.[Sn:11](Cl)([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH2:14][CH3:15].[NH4+].[Cl-]>C1COCC1>[CH2:20]([Sn:11]([CH2:12][CH2:13][CH2:14][CH3:15])([CH2:16][CH2:17][CH2:18][CH3:19])[C:5]1[O:1][CH2:2][CH2:3][CH:4]=1)[CH2:21][CH2:22][CH3:23] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC=C1
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]C(C)(C)C
|
Step Three
|
Name
|
Bu3SnCl
|
|
Quantity
|
52.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](CCCC)(CCCC)(CCCC)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The yellow solution was stirred at −60° C. for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at 0° C. for 50 min
|
|
Duration
|
50 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled down to −60° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a colorless solution that
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at 0° C. for 90 min
|
|
Duration
|
90 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction mixture was extracted with Et2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was further extracted with Et2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic phases were dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude residue was distilled under 24 mbar vacuum at 150° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled again under 22 mbar vacuum at 154° C.
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[Sn](C=1OCCC1)(CCCC)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 55 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 108.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
